5,5-DIMETHYLHEXANAL
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Overview
Description
5,5-Dimethylhexanal is an organic compound with the molecular formula C8H16O. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is known for its distinct structure, where two methyl groups are attached to the fifth carbon of the hexanal chain, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylhexanal can be synthesized through various organic reactions. One common method involves the oxidation of 5,5-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 4,4-dimethylpentene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as a rhodium complex, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhexanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 5,5-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 5,5-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: 5,5-Dimethylhexanoic acid
Reduction: 5,5-Dimethylhexanol
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzymatic reactions involving aldehydes.
Medicine: Research on this compound includes its potential use in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylhexanal involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its involvement in various chemical reactions, including nucleophilic addition and oxidation. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Hexanal: A straight-chain aldehyde with similar reactivity but lacks the methyl groups at the fifth carbon.
2,2-Dimethylpropanal: Another branched aldehyde with different structural features.
3,3-Dimethylbutanal: A shorter chain aldehyde with similar branching.
Uniqueness
5,5-Dimethylhexanal is unique due to the presence of two methyl groups at the fifth carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other aldehydes and contributes to its specific applications in research and industry .
Properties
CAS No. |
55320-58-6 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5,5-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3 |
InChI Key |
XVXGREGYPLBBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC=O |
Purity |
95 |
Origin of Product |
United States |
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